2-((Methylthio)methyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-((Methylthio)methyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a methylthio group attached to the second carbon and a carboxylic acid group at the fourth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylthio)methyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-thiouracil.
Methylation: 2-thiouracil is methylated using methyl iodide under basic conditions to yield 2-methylthio-4-pyrimidinone.
Further Reactions: The intermediate 2-methylthio-4-pyrimidinone undergoes various reactions, including nucleophilic substitution and oxidation, to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((Methylthio)methyl)pyrimidine-4-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylthio group can be substituted by other nucleophiles, such as cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with different substituents replacing the methylthio group.
Scientific Research Applications
2-((Methylthio)methyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-((Methylthio)methyl)pyrimidine-4-carboxylic acid is not well-documented. its derivatives are known to interact with various molecular targets, such as enzymes and receptors, leading to biological effects. For example, some pyrimidine derivatives inhibit enzymes involved in DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Uniqueness
2-((Methylthio)methyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C7H8N2O2S |
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Molecular Weight |
184.22 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2S/c1-12-4-6-8-3-2-5(9-6)7(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
IWIUXZRDPNLMBB-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
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